

An In-depth Technical Guide to 1-Acenaphthenone: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

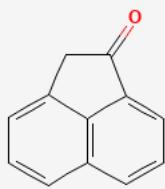
Compound of Interest

Compound Name: 1-Acenaphthenone

Cat. No.: B129850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

1-Acenaphthenone, a ketone derivative of acenaphthene, is a polycyclic aromatic hydrocarbon of significant interest in chemical research and development. Its unique structural framework makes it a valuable intermediate in the synthesis of more complex organic molecules and a subject of study in toxicology and materials science. This technical guide provides a comprehensive overview of **1-Acenaphthenone**, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis from readily available starting materials, and its role in biological pathways.

Chemical Structure and IUPAC Name

1-Acenaphthenone is a tricyclic aromatic compound featuring a naphthalene core with an ethylene bridge that incorporates a carbonyl group.

Chemical Structure:

The formal IUPAC name for this compound is 2H-acenaphthylen-1-one[1]. It is also commonly referred to as 1(2H)-Acenaphthylenone or simply Acenaphthenone[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **1-Acenaphthenone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ O	[1]
Molecular Weight	168.19 g/mol	[1]
CAS Number	2235-15-6	[1]
Appearance	No data available in search results	
Melting Point	No data available in search results	
Boiling Point	No data available in search results	
Solubility	No data available in search results	
Kovats Retention Index	Standard non-polar: 1589	[1]

Experimental Protocols

The synthesis of **1-Acenaphthenone** can be achieved through a two-step process starting from 1-naphthaleneacetic acid. While a specific detailed protocol from a single source was not available, the following procedure is based on well-established chemical transformations. The first part details the synthesis of the precursor, 1-naphthaleneacetic acid, from naphthalene. The second part describes the conversion of 1-naphthaleneacetic acid to **1-Acenaphthenone** via its acid chloride, a standard synthetic route.

Part 1: Synthesis of 1-Naphthaleneacetic Acid from Naphthalene

This protocol is adapted from established methods for the direct carboxymethylation of naphthalene.[\[2\]](#)

Materials:

- Naphthalene
- Chloroacetic acid
- Ferric oxide (Fe_2O_3)
- Potassium bromide (KBr)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Sand bath
- Long-necked round-bottom flask with a reflux condenser
- Thermometer

Procedure:

- In a long-necked round-bottom flask, combine naphthalene (0.449 mol), chloroacetic acid (0.149 mol), ferric oxide (0.549 mmol), and potassium bromide (3.53 mmol).[\[2\]](#)

- Fit the flask with a thermometer and an air-cooled reflux condenser.
- Gently heat the mixture on a sand bath. The reaction temperature should be carefully controlled, reaching 200°C after ten hours and 218°C after a total of twenty hours of heating. [2]
- After the reaction is complete, allow the mixture to cool. Recover the unreacted naphthalene by distillation.[2]
- Extract the residue with a hot sodium hydroxide solution, then cool the extract and filter it.[2]
- Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.[2]
- Collect the precipitate by filtration and purify by recrystallization.

Part 2: Synthesis of 1-Acenaphthenone from 1-Naphthaleneacetic Acid

This part of the protocol describes a general method for the intramolecular Friedel-Crafts acylation of 1-naphthaleneacetic acid to yield **1-Acenaphthenone**. This is achieved by first converting the carboxylic acid to its more reactive acid chloride derivative.

Materials:

- 1-Naphthaleneacetic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- A suitable Lewis acid catalyst (e.g., AlCl_3 , SnCl_4)
- Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)
- Ice bath
- Standard glassware for inert atmosphere reactions

Procedure:

- Formation of 1-Naphthaleneacetyl Chloride: In a round-bottom flask under an inert atmosphere, suspend or dissolve 1-naphthaleneacetic acid in an excess of thionyl chloride. Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the complete formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.
- Intramolecular Friedel-Crafts Acylation: Dissolve the crude 1-naphthaleneacetyl chloride in a dry, non-protic solvent such as dichloromethane in a flask equipped with a dropping funnel and a gas outlet.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, to the solution. The reaction is often exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).
- Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **1-Acenaphthenone**, which can then be purified by column chromatography or recrystallization.

Biological Role: A Metabolite in Acenaphthene Degradation

1-Acenaphthenone has been identified as a key intermediate in the metabolic pathway of acenaphthene degradation by various bacteria. This pathway is of interest to researchers in bioremediation and environmental science. The degradation is initiated by the oxidation of acenaphthene.

The diagram below illustrates the initial steps of the bacterial degradation pathway of acenaphthene, highlighting the formation of **1-Acenaphthenone**.

[Click to download full resolution via product page](#)

Bacterial degradation pathway of acenaphthene.

Conclusion

This technical guide provides essential information on **1-Acenaphthenone** for professionals in the fields of chemical research and drug development. The compiled data on its chemical structure, properties, and a plausible synthetic route offer a solid foundation for further investigation and application of this versatile molecule. The elucidation of its role in microbial metabolic pathways also opens avenues for research in bioremediation and environmental chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Acenaphthenone: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129850#1-acenaphthenone-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com